Pactimibe - 189198-30-9

Pactimibe

Catalog Number: EVT-278278
CAS Number: 189198-30-9
Molecular Formula: C25H40N2O3
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pactimibe has been used in trials studying the treatment of Atherosclerosis and Coronary Heart Disease.
Source and Classification

Pactimibe is derived from the class of compounds known as pyripyropenes, which are natural products initially isolated from fungi. The specific structural modifications that characterize pactimibe enhance its efficacy as an ACAT inhibitor. The compound has been classified as a drug candidate with potential applications in cardiovascular medicine, particularly for patients at high risk of atherosclerosis due to elevated cholesterol levels.

Synthesis Analysis

Methods and Technical Details

The synthesis of pactimibe involves several key steps, typically starting from simpler organic precursors. The synthetic route often includes:

  1. Formation of Key Intermediates: Initial reactions may involve the creation of functionalized intermediates through esterification or amide coupling.
  2. Cyclization Reactions: These reactions help to form the core structure of pactimibe, which is critical for its biological activity.
  3. Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

For example, one synthesis route described involves the regioselective oxidation and acetylation of key intermediates, leading to the final formation of pactimibe with high yield and purity .

Molecular Structure Analysis

Structure and Data

Pactimibe's molecular formula is C22_{22}H30_{30}O5_{5}, and it features a complex bicyclic structure that contributes to its biological activity. The molecular weight is approximately 374.48 g/mol.

  • Key Structural Features:
    • Multiple hydroxyl groups that may participate in hydrogen bonding.
    • A bicyclic framework that enhances lipophilicity, facilitating membrane penetration.

The three-dimensional conformation can be analyzed using computational modeling techniques to predict interactions with the ACAT enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

Pactimibe undergoes various chemical reactions that are crucial for its function as an ACAT inhibitor:

  1. Inhibition Mechanism: Pactimibe binds to the active site of ACAT, preventing the conversion of free cholesterol into cholesteryl esters. This reaction is vital for maintaining cellular lipid homeostasis.
  2. Metabolic Pathways: Once administered, pactimibe may be metabolized through pathways involving hydroxylation and conjugation, affecting its pharmacokinetics and pharmacodynamics.

Studies have demonstrated that pactimibe significantly reduces cholesteryl ester formation in macrophage cell lines, indicating its effectiveness in modulating lipid metabolism .

Mechanism of Action

Process and Data

Pactimibe exerts its therapeutic effects primarily through the inhibition of ACAT activity. The mechanism can be summarized as follows:

  • Binding Affinity: Pactimibe selectively binds to ACAT enzymes, particularly ACAT1 and ACAT2, disrupting their normal function.
  • Cholesterol Regulation: By inhibiting these enzymes, pactimibe decreases the formation of cholesteryl esters, leading to reduced intracellular cholesterol levels.
  • Impact on Atherosclerosis: Clinical studies have shown that this mechanism can stabilize atherosclerotic plaques by preventing excessive lipid accumulation within macrophages .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pactimibe typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Pactimibe exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of hydroxyl groups makes pactimibe reactive towards acylating agents, which could be exploited in further chemical modifications or derivatizations.
Applications

Scientific Uses

Pactimibe has been primarily investigated for its potential applications in:

  • Cardiovascular Medicine: As an ACAT inhibitor, it shows promise in treating conditions associated with dyslipidemia and atherosclerosis.
  • Research Tool: Pactimibe serves as a valuable tool in research settings for studying lipid metabolism pathways and developing new therapeutic strategies against cardiovascular diseases.

Clinical trials have demonstrated its efficacy in stabilizing atherosclerotic lesions in animal models, paving the way for future studies aimed at human applications .

Introduction to Acyl-CoA:Cholesterol Acyltransferase (ACAT) and Atherosclerosis

Biochemical Role of Acyl-CoA:Cholesterol Acyltransferase in Cholesterol Metabolism and Foam Cell Formation

Acyl-CoA:Cholesterol Acyltransferase exists as two genetically distinct isoforms with specialized physiological functions. Acyl-CoA:Cholesterol Acyltransferase 1 is ubiquitously expressed, with high activity in macrophages, adrenal glands, and sebaceous glands. In contrast, Acyl-CoA:Cholesterol Acyltransferase 2 expression is confined to enterocytes and hepatocytes, governing dietary cholesterol absorption and hepatic very-low-density lipoprotein assembly [7]. Both isoforms utilize long-chain fatty acyl-CoAs (predominantly oleoyl-CoA) to esterify free cholesterol, generating hydrophobic cholesteryl esters for intracellular storage or lipoprotein incorporation [7]. The reaction follows sigmoidal kinetics, indicating allosteric activation by free cholesterol itself—a critical feature enabling rapid esterification during cellular cholesterol overload [7].

In atherosclerosis, macrophage Acyl-CoA:Cholesterol Acyltransferase 1 activity becomes pathophysiologically pivotal. Circulating monocytes infiltrate the subendothelial space, internalize modified lipoproteins via scavenger receptors, and experience cholesterol loading. Under physiological conditions, Acyl-CoA:Cholesterol Acyltransferase 1-mediated esterification prevents free cholesterol cytotoxicity by sequestering cholesterol into lipid droplets, creating foam cells—the hallmark of early atherosclerotic lesions. However, excessive free cholesterol accumulation can overwhelm esterification capacity, leading to endoplasmic reticulum stress, apoptosis, and necrotic core formation in advanced plaques [1] [7]. Genetic ablation studies reveal paradoxical outcomes: global Acyl-CoA:Cholesterol Acyltransferase 1 deficiency exacerbates atherosclerosis in hyperlipidemic mice due to free cholesterol cytotoxicity and systemic inflammation, whereas macrophage-specific deletion attenuates lesion development by enhancing cholesterol efflux and reducing inflammation [7]. This cell-type-dependent duality underscores the therapeutic complexity of Acyl-CoA:Cholesterol Acyltransferase modulation.

Table 1: Characteristics of Acyl-CoA:Cholesterol Acyltransferase Isoforms

FeatureAcyl-CoA:Cholesterol Acyltransferase 1Acyl-CoA:Cholesterol Acyltransferase 2
Gene NameSterol O-Acyltransferase 1Sterol O-Acyltransferase 2
Primary TissuesMacrophages, adrenal glands, kidneys, sebaceous glandsEnterocytes, hepatocytes
Subcellular LocationEndoplasmic reticulumEndoplasmic reticulum
Biological RoleCellular cholesterol homeostasis, foam cell formationCholesterol absorption, very-low-density lipoprotein assembly
Preferred SubstrateOleoyl-CoAOleoyl-CoA
Kinetic BehaviorSigmoidal (cooperative) activation by free cholesterolMichaelis-Menten kinetics

Acyl-CoA:Cholesterol Acyltransferase as a Therapeutic Target in Atherosclerotic Plaque Development

The identification of Acyl-CoA:Cholesterol Acyltransferase as a therapeutic target originated from observations that cholesteryl ester accumulation drives foam cell formation and plaque progression. Early pharmacological inhibitors like Pactimibe sulfate (CS-505) demonstrated dual activity against both Acyl-CoA:Cholesterol Acyltransferase 1 and Acyl-CoA:Cholesterol Acyltransferase 2, with half-maximal inhibitory concentrations of 2.0 μM and 3.0 μM in hepatic microsomes and macrophages, respectively [3]. This contrasted with earlier inhibitors like avasimibe, which exhibited weaker potency (half-maximal inhibitory concentration 8.2–23.5 μM) [3]. Pactimibe’s efficacy was evaluated in multiple animal models of atherosclerosis, including apolipoprotein E-deficient mice and Watanabe heritable hyperlipidemic rabbits, which replicate human-like plaque features.

In apolipoprotein E-deficient mice with pre-established lesions, Pactimibe treatment (0.1% dietary supplementation) significantly reduced aortic cholesteryl ester content by 40% and attenuated plaque progression by 45% compared with untreated controls, independent of plasma cholesterol changes [3]. Complementary studies in Watanabe heritable hyperlipidemic rabbits revealed that Pactimibe administration (10–30 mg/kg/day for 32 weeks) reduced thoracic aortic intimal thickening by 6–12% and substantially decreased lesional cholesteryl ester deposition. Histopathological analysis confirmed a 34% reduction in macrophage infiltration and a 92% increase in collagen fiber area, indicating plaque stabilization [2]. These effects stemmed from direct inhibition of macrophage Acyl-CoA:Cholesterol Acyltransferase 1, limiting foam cell transformation and altering plaque composition toward a more stable phenotype.

Table 2: Key Preclinical Studies of Pactimibe in Atherosclerosis Models

ModelInterventionKey OutcomesReference
Apolipoprotein E-deficient micePactimibe 0.1% diet, 18 weeks• 45% reduction in aortic root lesion area• 40% decrease in aortic cholesteryl esters• No plasma lipid changes [3]
Watanabe heritable hyperlipidemic rabbitsPactimibe 30 mg/kg, 32 weeks• 12% reduction in intimal thickening• 34% lower macrophage area• 92% higher collagen area• Reduced free and esterified plaque cholesterol [2]
Apolipoprotein E-deficient mice (advanced lesions)Analogous inhibitor F1394*• 45% less plaque progression• Reduced lesional free cholesterol and tissue factor• No increased apoptosis [1]

Note: F1394 exhibits a similar pharmacological profile to Pactimibe [1] [5].

Rationale for Acyl-CoA:Cholesterol Acyltransferase Inhibition in Plaque Stabilization

Pactimibe’s therapeutic rationale extends beyond merely reducing plaque size to modifying plaque vulnerability—a critical determinant of clinical complications like myocardial infarction. Advanced human atherosclerotic plaques prone to rupture exhibit large necrotic cores, thin fibrous caps, macrophage infiltration, and elevated tissue factor procoagulant activity. Pactimibe targets these vulnerability parameters through multifaceted mechanisms:

  • Cholesterol Homeostasis Restoration: By inhibiting macrophage Acyl-CoA:Cholesterol Acyltransferase 1, Pactimibe reduces intracellular cholesteryl ester storage while increasing free cholesterol efflux to extracellular acceptors. This depletes foam cell lipid content without provoking free cholesterol cytotoxicity or apoptosis—a balance confirmed by unimpaired efferocytosis (clearance of apoptotic cells) in treated plaques [1] [3].
  • Extracellular Matrix Enhancement: Pactimibe-treated Watanabe heritable hyperlipidemic rabbits exhibit up to 92% greater collagen fiber area within plaques, attributable to increased smooth muscle cell content (27% higher versus controls) [2]. Smooth muscle cells synthesize interstitial collagen, fortifying the fibrous cap separating the thrombogenic necrotic core from circulating blood.
  • Inflammation and Thrombogenicity Reduction: Pactimibe diminishes plaque macrophage infiltration by 34% and lowers tissue factor expression, a key initiator of coagulation upon plaque rupture [1] [2]. This anti-inflammatory effect correlates with reduced matrix metalloproteinase activity, preserving cap structural integrity [3].

Despite promising preclinical data, the Carotid Atherosclerosis Progression Trial Investigating Vascular Acyl-CoA:Cholesterol Acyltransferase Inhibition Treatment Effects trial found Pactimibe ineffective in humans with familial hypercholesterolemia. After 15 months, Pactimibe (100 mg/day) plus statins failed to reduce carotid intima-media thickness versus statins alone and paradoxically increased cardiovascular events [6]. This translational disconnect may arise from fundamental differences in plaque biology between animal models and human disease, or from compensatory pathways mitigating Acyl-CoA:Cholesterol Acyltransferase inhibition in humans. Nevertheless, Pactimibe remains a pivotal tool for elucidating Acyl-CoA:Cholesterol Acyltransferase's role in atherosclerosis and underscores the importance of plaque stabilization as a therapeutic endpoint beyond lipid lowering.

Properties

CAS Number

189198-30-9

Product Name

Pactimibe

IUPAC Name

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid

Molecular Formula

C25H40N2O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29)

InChI Key

TXIIZHHIOHVWJD-UHFFFAOYSA-N

SMILES

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C

Synonyms

(7-(2,2-dimethylpropanamido)-4,6-dimethyl-1-octylindolin-5-yl)acetic acid hemisulfate
CS-505
pactimibe
pactimibe sulfate

Canonical SMILES

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.